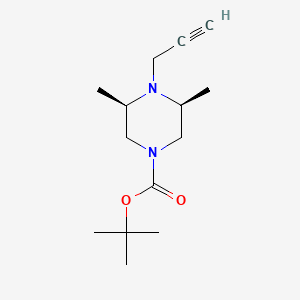

叔丁基(3R,5S)-3,5-二甲基-4-丙-2-炔基哌嗪-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

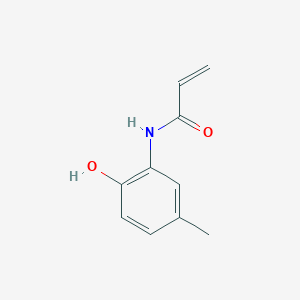

Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is a chemical compound with a molecular weight of 252.36 . The compound is in liquid form .

Synthesis Analysis

The synthesis of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate involves the use of carbonyl reductases . A self-sufficient biocatalyst based on carbonyl reductase and NADP+ co-immobilization strategy was developed . This biocatalyst achieved in situ cofactor regeneration and showed the activity recovery of 77.93% and the specific activity of 70.45 U/g . Asymmetric synthesis of (3R,5S)-CDHH using SCR-NADP+@LX-1000HAA showed high enantioselectivity (> 99% e.e.) and yield (98.54%) .

Molecular Structure Analysis

The molecular structure of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is characterized by the crowded tert-butyl group . This group elicits a unique reactivity pattern, which is highlighted by its characteristic applications .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate are characterized by the excellent activity of carbonyl reductases . These reductases show excellent activity for the biosynthesis of (3R,5S)-CDHH .

Physical and Chemical Properties Analysis

Tert-butyl (3R,5S)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate is a liquid compound with a molecular weight of 252.36 .

科学研究应用

合成和分子结构

该化合物已通过各种方法合成,旨在获得特定的对映异构体和衍生物,以便在化学合成中进一步应用。例如,Studer、Hintermann 和 Seebach (1995) 详细阐述了源自 L-丙氨酸的新手性助剂的合成和应用,该助剂在二肽合成和对映体纯酸的制备中起着关键作用。这项研究展示了基于叔丁基的化合物在促进具有高对映体比的复杂化学转化中的多功能性 (Studer, Hintermann, & Seebach, 1995)。

Kolter、Rübsam、Giannis 和 Nieger (1996) 研究了相关叔丁基氧羰基化合物的结构方面,重点介绍了其扭曲的半椅式构象和氢键的形成。这项工作强调了分子结构在确定此类化合物的反应性和相互作用能力方面的重要性 (Kolter, Rübsam, Giannis, & Nieger, 1996)。

在化学合成中的应用

Moskalenko 和 Boev (2014) 详细介绍了利用叔丁基 4-氧代哌啶-1-羧酸二甲基腙合成与氧杂环稠合的哌啶衍生物。这项工作说明了该化合物在生成 N-Boc 哌啶衍生物的顺式异构体中的用途,展示了其在复杂分子的立体选择性合成中的作用 (Moskalenko & Boev, 2014)。

Muskiet、Stratingh、Stob 和 Wolthers (1981) 开发了一种毛细管气相色谱法,用于测定尿液中儿茶酚胺代谢物和血清素的叔丁基二甲基甲硅烷基衍生物,证明了该化合物在医学诊断的分析化学中的适用性 (Muskiet, Stratingh, Stob, & Wolthers, 1981)。

此外,Cheng 等人 (2006) 发现了一类丙二酰辅酶 A 脱羧酶抑制剂,展示了基于叔丁基的化合物在开发心脏保护剂方面的潜力。这突出了此类化合物在药物化学和治疗应用中的更广泛意义 (Cheng et al., 2006)。

作用机制

未来方向

属性

IUPAC Name |

tert-butyl (3S,5R)-3,5-dimethyl-4-prop-2-ynylpiperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O2/c1-7-8-16-11(2)9-15(10-12(16)3)13(17)18-14(4,5)6/h1,11-12H,8-10H2,2-6H3/t11-,12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWDXVMMNAFISJ-TXEJJXNPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1CC#C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1CC#C)C)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-4-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2734213.png)

![2-phenyl-2-[[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2734219.png)

![6-(5-amino-3-methylpyrazol-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2734221.png)

![N-(2H-1,3-benzodioxol-5-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2734222.png)

![{4-[(4-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)carbonyl]phenyl}dimethylamine](/img/structure/B2734227.png)

![N-{4-[1-cyclohexanecarbonyl-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2734234.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2734236.png)